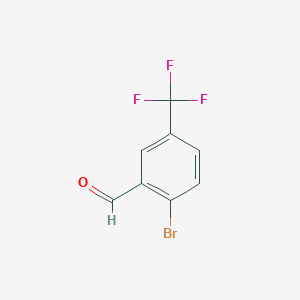

2-Bromo-5-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

Dibenzepin ist ein trizyklisches Antidepressivum, das in Europa häufig zur Behandlung von schweren Depressionen eingesetzt wird. Es ist bekannt für seine Wirksamkeit und vergleichsweise geringere Nebenwirkungen im Vergleich zu anderen trizyklischen Antidepressiva wie Imipramin . Dibenzepin wird auch zur Behandlung chronischer neuropathischer Schmerzen eingesetzt .

Vorbereitungsmethoden

Dibenzepin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die N-Arylierung geeigneter Indole, gefolgt von einer säurekatalysierten Umlagerung . Dieses Verfahren ist effizient und ermöglicht die Addition verschiedener Seitenketten an die Dibenzepinstruktur. Industrielle Produktionsverfahren verwenden typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Dibenzepin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Dibenzepin kann zu verschiedenen Metaboliten oxidiert werden. Gängige Reagenzien für die Oxidation sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können Dibenzepin unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid in seine reduzierten Formen umwandeln.

Substitution: Dibenzepin kann Substitutionsreaktionen, insbesondere am Stickstoffatom, unter Verwendung von Reagenzien wie Alkylhalogeniden eingehen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Dibenzepin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Dibenzepin wird als Modellverbindung für die Untersuchung von trizyklischen Antidepressiva und deren chemischen Eigenschaften verwendet.

Biologie: In der biologischen Forschung wird Dibenzepin verwendet, um seine Auswirkungen auf Neurotransmittersysteme und seine potenziellen neuroprotektiven Eigenschaften zu untersuchen.

Medizin: Dibenzepin wird hauptsächlich zur Behandlung schwerer Depressionen und chronischer neuropathischer Schmerzen eingesetzt.

Wirkmechanismus

Dibenzepin wirkt als selektiver Noradrenalin-Wiederaufnahmehemmer, der den Noradrenalinspiegel im Gehirn erhöht und hilft, die Symptome der Depression zu lindern . Es hat auch starke Antihistamin-Eigenschaften, die zu seiner sedierenden Wirkung beitragen . Im Gegensatz zu vielen anderen trizyklischen Antidepressiva hat Dibenzepin nur geringe Auswirkungen auf die Serotonin- und Dopamin-Wiederaufnahme .

Wirkmechanismus

Dibenzepin acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain and helps alleviate symptoms of depression . It also has potent antihistamine properties, which contribute to its sedative effects . Unlike many other tricyclic antidepressants, dibenzepin has minimal effects on serotonin and dopamine reuptake .

Vergleich Mit ähnlichen Verbindungen

Dibenzepin ähnelt anderen trizyklischen Antidepressiva wie Imipramin, Clomipramin und Amitriptylin. Es ist einzigartig in seiner selektiven Hemmung der Noradrenalin-Wiederaufnahme und seinen geringen Auswirkungen auf die Serotonin- und Dopamin-Wiederaufnahme . Dies macht Dibenzepin zu einer bevorzugten Wahl für Patienten, die die Nebenwirkungen anderer trizyklischer Antidepressiva möglicherweise nicht vertragen .

Ähnliche Verbindungen

- Imipramin

- Clomipramin

- Amitriptylin

- Doxepin

- Nortriptylin

Biologische Aktivität

2-Bromo-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the second position and a trifluoromethyl group at the fifth position of the benzaldehyde ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, although specific biological activity data remains limited.

The molecular formula of this compound is . The presence of both bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity, which can affect the pharmacokinetics of compounds in biological systems .

Biological Activity Overview

While direct research on the biological activity of this compound is sparse, insights can be drawn from studies on structurally similar compounds. Halogenated benzaldehydes often exhibit antimicrobial and antifungal properties, suggesting that this compound may possess similar activities .

Potential Biological Activities:

- Antimicrobial Activity : Compounds with halogen substitutions frequently demonstrate significant antimicrobial effects. Studies have indicated that trifluoromethylated compounds can enhance biological activity due to increased membrane permeability and interaction with biological targets .

- Cytotoxicity : Similar structures have shown cytotoxic effects in various cancer cell lines. For instance, some trifluoromethyl-substituted compounds have been evaluated for their ability to inhibit cancer cell proliferation, suggesting a potential avenue for further investigation with this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing context for the potential effects of this compound:

- Antimicrobial Studies : Research on fluorinated benzaldehydes has demonstrated their effectiveness against various microbial strains. For example, a study on 5-trifluoromethyl-2-formylphenylboronic acid showed promising antimicrobial properties, indicating that similar structural motifs could yield beneficial biological activities .

- Cytotoxicity Testing : In a study investigating steroid derivatives, compounds with trifluoromethyl groups exhibited significant cytotoxicity against hormone-dependent cancer cells (e.g., LNCaP and T47-D), with IC50 values indicating effective inhibition of cell growth . This suggests that this compound may also warrant exploration in cancer research.

- Mechanism of Action : While specific mechanisms for this compound are not documented, compounds with similar halogenation patterns often interact with nucleophiles and electrophiles in biochemical pathways, potentially affecting enzyme activity or cellular signaling processes .

Comparative Analysis

The following table compares this compound with related halogenated benzaldehydes to highlight differences in structure and potential activity:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Bromine at position 2; trifluoromethyl at position 5 | Potential antimicrobial and cytotoxic activities |

| 4-Bromo-3-(trifluoromethyl)benzaldehyde | Bromine at para position; trifluoromethyl group | Different reactivity profile compared to ortho-substituted analogs |

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | Chlorine instead of bromine | Generally less reactive than brominated analogs |

Safety and Toxicology

While specific toxicity data for this compound is limited, the compound is classified as an irritant and should be handled with care. Long-term exposure is not thought to produce chronic adverse effects according to available safety data sheets (SDS) .

Eigenschaften

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOBJYGHQOLWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00907984 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102684-91-3, 875664-28-1 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.